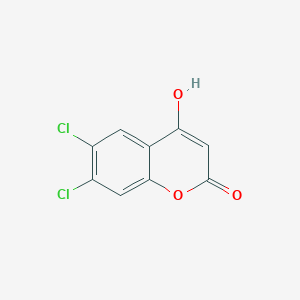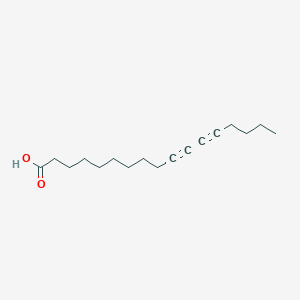
10,12-Heptadecadiynoic Acid
Overview
Description
10,12-Heptadecadiynoic Acid is a fatty acid with two alkyne functional groups located at the 10th and 12th positions of the hydrocarbon chain . It is commonly referred to as HDA and has a molecular formula of C17H26O2 .
Molecular Structure Analysis
The molecular structure of 10,12-Heptadecadiynoic Acid is characterized by a molecular formula of C17H26O2 and a molecular weight of 262.4 g/mol . The IUPAC name for this compound is heptadeca-10,12-diynoic acid . The InChI code and Canonical SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis
10,12-Heptadecadiynoic Acid has a molecular weight of 262.4 g/mol . It has a computed XLogP3 value of 5.8, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area is 37.3 Ų . The compound is also characterized by a complexity value of 356 .Scientific Research Applications
Application in Obesity and Diabetes Treatment
- Summary of the Application : 10,12-Heptadecadiynoic Acid, also known as 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), is present in fresh tomato fruit and serves as a PPARa agonist . It has been found to enhance fatty acid oxidation via PPARa activation and consequently inhibit triglyceride accumulation .
- Methods of Application or Experimental Procedures : The study was conducted in vitro using luciferase assay experiments . The treatment with 13-oxo-ODA decreased the levels of plasma and hepatic triglycerides in obese KK-Ay mice fed a high-fat diet .
- Results or Outcomes : The study concluded that 13-oxo-ODA acts as a potent PPARa agonist, suggesting a possibility to improve obesity-induced dyslipidemia and hepatic steatosis .
Application in Neurobehavioral Development
- Summary of the Application : 10,12-Heptadecadiynoic Acid has been found to have a significantly positive correlation with infant adaptive behavioral development . This is a crucial aspect of neurodevelopment that helps manage risk from environmental stress .
- Methods of Application or Experimental Procedures : The study combined lipidomics and psychological Bayley-III scales evaluation to identify the relationship between human breast milk lipids and infant neurodevelopment .
- Results or Outcomes : The study concluded that 10,12-Heptadecadiynoic Acid modulates neurodevelopment .
Application in Cancer Treatment
- Summary of the Application : 10,12-Heptadecadiynoic Acid is a chiral compound that can be used in the treatment of cancer . It is an amphiphilic molecule that has been shown to interact with hydrophobic surfaces such as metal and polymer surfaces .
Application in Material Science
- Summary of the Application : 10,12-Heptadecadiynoic Acid has been shown to interact with hydrophobic surfaces such as metal and polymer surfaces . This suggests potential applications in the development of new materials or coatings.
Application in Cancer Treatment
- Summary of the Application : 10,12-Heptadecadiynoic Acid is a chiral compound that can be used in the treatment of cancer . It is an amphiphilic molecule that has been shown to interact with hydrophobic surfaces such as metal and polymer surfaces .
Application in Material Science
Safety And Hazards
properties
IUPAC Name |
heptadeca-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-4,9-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTRJQSBWDSZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659921 | |
| Record name | Heptadeca-10,12-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Heptadecadiynoic Acid | |
CAS RN |
28393-06-8 | |
| Record name | Heptadeca-10,12-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Heptadecadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



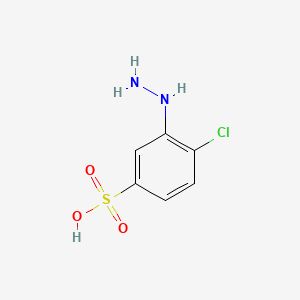
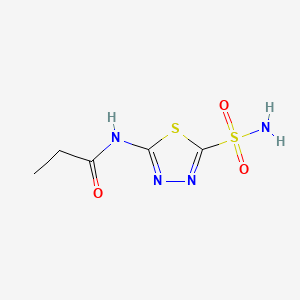
![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
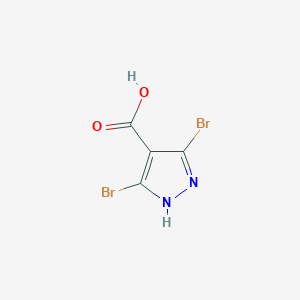
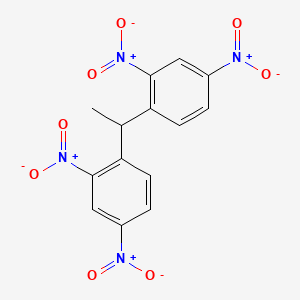
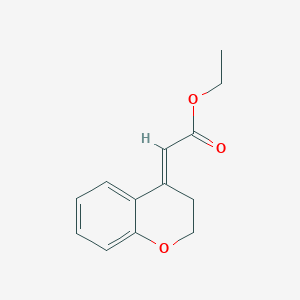
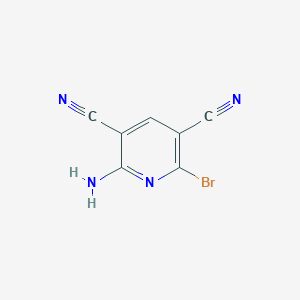
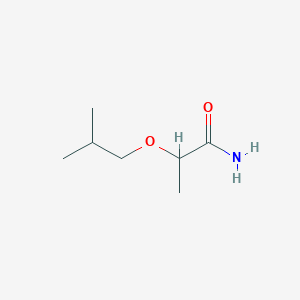
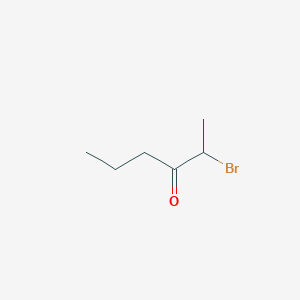
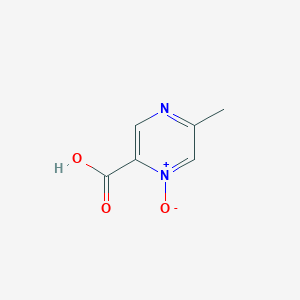
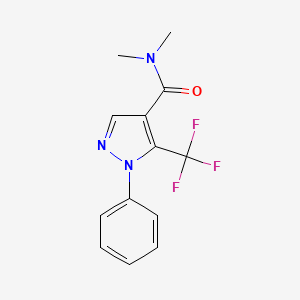
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)

